molecular formula C13H10N2 B13091718 6-Amino-[1,1'-biphenyl]-3-carbonitrile

6-Amino-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B13091718
M. Wt: 194.23 g/mol
InChI Key: IZCDVMUCQNNXCX-UHFFFAOYSA-N
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Description

6-Amino-[1,1'-biphenyl]-3-carbonitrile is a biphenyl carbonitrile derivative of interest in medicinal chemistry and materials science research. While specific biological data for this compound is limited in the public domain, its molecular scaffold is a valuable building block for synthesizing more complex structures. The biphenyl core, featuring amino and cyano functional groups, is a common pharmacophore in developing therapeutic agents. For instance, structurally related substituted 1,1'-biphenyl compounds have been investigated for their potential as inhibitors for the treatment of Hepatitis B virus (HBV) and Hepatitis delta virus (HDV) infections . Furthermore, analogous biphenyl carbonitrile derivatives have been utilized in the synthesis of compounds for photophysical and solvatochromic studies , indicating potential applications in the development of organic fluorescent materials and sensors . The reactive amino group on the biphenyl structure allows for further chemical modifications, making this compound a versatile intermediate for constructing libraries of molecules for high-throughput screening and drug discovery campaigns. This product is intended for research purposes only in a laboratory setting and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

4-amino-3-phenylbenzonitrile

InChI

InChI=1S/C13H10N2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8H,15H2

InChI Key

IZCDVMUCQNNXCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)N

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 6 Amino 1,1 Biphenyl 3 Carbonitrile

Reactivity of the Aromatic Amino Group

The aromatic amino group in 6-Amino-[1,1'-biphenyl]-3-carbonitrile is a potent nucleophile and a strong activating group for the phenyl ring to which it is attached. Its reactivity is central to many derivatization strategies.

Nucleophilic Reactivity and Condensation Reactions (e.g., with Aldehydes)

The lone pair of electrons on the nitrogen atom imparts significant nucleophilic character to the amino group, enabling it to react with a variety of electrophiles. A prominent class of reactions involves condensation with carbonyl compounds, particularly aldehydes and ketones, to form imines (Schiff bases). This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

This initial imine formation is the first step in reductive amination, a powerful method for synthesizing secondary amines. The intermediate imine is not isolated but is reduced in situ using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). These reagents are mild enough not to reduce the starting aldehyde or ketone, targeting the protonated imine (iminium ion) preferentially. masterorganicchemistry.com

Table 1: Reductive Amination of this compound
ReactantReagent(s)Product Type
Aldehyde (R-CHO)1. Acid catalyst (e.g., AcOH) 2. NaBH₃CN or NaBH(OAc)₃Secondary Amine
Ketone (R₂C=O)1. Acid catalyst (e.g., AcOH) 2. NaBH₃CN or NaBH(OAc)₃Secondary Amine

Electrophilic Substitution Reactions on the Amino-Substituted Ring

The amino group is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions relative to itself. masterorganicchemistry.com In this compound, the positions ortho (C5) and para (C2, which is substituted by the phenyl ring) to the amino group are activated. However, the C2 position is already part of the biphenyl (B1667301) linkage. The carbonitrile group (-CN) is a deactivating, meta-directing group. Therefore, electrophilic attack will strongly favor the amino-substituted ring.

Given the steric hindrance from the adjacent biphenyl ring, electrophilic substitution is most likely to occur at the C5 position. Typical EAS reactions include halogenation, nitration, and sulfonation.

Table 2: Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsMajor Product
BrominationBr₂ in AcOH5-Bromo-6-amino-[1,1'-biphenyl]-3-carbonitrile
NitrationHNO₃, H₂SO₄6-Amino-5-nitro-[1,1'-biphenyl]-3-carbonitrile
SulfonationFuming H₂SO₄6-Amino-3-cyano-[1,1'-biphenyl]-5-sulfonic acid

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

Primary aromatic amines readily react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form diazonium salts. organic-chemistry.org The resulting 3-cyano-[1,1'-biphenyl]-6-diazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. wikipedia.orgorganic-chemistry.org

This pathway allows for the introduction of functionalities that are difficult to install by direct substitution, providing access to a wide range of derivatives. masterorganicchemistry.comnih.gov

Table 3: Sandmeyer and Related Diazonium Salt Reactions
Target Functional GroupReagent(s)Reaction Name
-ClCuCl, HClSandmeyer Reaction
-BrCuBr, HBrSandmeyer Reaction
-CNCuCN, KCNSandmeyer Reaction
-OHH₂O, H₂SO₄, heatHydrolysis
-F1. HBF₄ 2. HeatBalz-Schiemann Reaction
-HH₃PO₂Dediazoniation

N-Alkylation and N-Acylation Reactions

The nucleophilic amino group can be directly modified through alkylation and acylation. N-alkylation with alkyl halides can be difficult to control, often leading to overalkylation (formation of tertiary amines and quaternary ammonium (B1175870) salts). masterorganicchemistry.com

N-acylation, however, is a more controlled and common transformation. researchgate.net The reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) proceeds efficiently to form stable amide derivatives. This reaction is often used to protect the amino group or to introduce new functionalities. Acylation of aminobiphenyl compounds is a well-documented process. nih.govnih.gov

Table 4: N-Acylation of this compound
Acylating AgentBaseProduct Type
Acetyl chloride (CH₃COCl)PyridineAcetamide
Benzoyl chloride (PhCOCl)PyridineBenzamide
Acetic anhydride (B1165640) ((CH₃CO)₂O)None or PyridineAcetamide

Transformations Involving the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic. It can undergo a variety of nucleophilic additions and cycloadditions. numberanalytics.com

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon of the nitrile is susceptible to attack by strong nucleophiles. Key transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an intermediate amide. numberanalytics.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine (an aminomethyl group). organic-chemistry.org

Reaction with Organometallics: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the nitrile to form an intermediate imine anion, which upon acidic workup yields a ketone. nih.gov This reaction is a powerful tool for C-C bond formation.

Cycloaddition: The nitrile group can act as a dipolarophile or a dienophile in cycloaddition reactions to form heterocyclic rings. For instance, o-aminonitriles are valuable precursors for the synthesis of fused pyrimidine (B1678525) systems. acs.orgacs.org They can react with reagents like amidines or isothiocyanates to construct the pyrimidine ring. nih.gov Another important reaction is the [3+2] cycloaddition with azides (e.g., sodium azide) to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. researchgate.net

Table 5: Transformations of the Carbonitrile Group
Reaction TypeReagent(s)Product Functional Group
HydrolysisH₃O⁺ or OH⁻, then H₃O⁺Carboxylic acid (-COOH)
Reduction1. LiAlH₄ 2. H₂OPrimary amine (-CH₂NH₂)
Grignard Reaction1. R-MgX 2. H₃O⁺Ketone (-C(O)R)
Tetrazole FormationNaN₃, NH₄ClTetrazole ring

Hydrolysis and Reduction of the Nitrile Functionality

The nitrile group is a valuable functional handle that can be readily converted into other important chemical moieties, namely carboxylic acids and primary amines, through hydrolysis and reduction, respectively.

Hydrolysis: The transformation of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. chemguide.co.ukorganicchemistrytutor.com Typically, this involves heating the nitrile under reflux with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide). chemguide.co.ukcommonorganicchemistry.com The reaction proceeds via an amide intermediate. libretexts.orgbyjus.com For this compound, acidic hydrolysis would yield 6-amino-[1,1'-biphenyl]-3-carboxylic acid and the corresponding ammonium salt. chemguide.co.uk

Reduction: The nitrile group can be reduced to a primary amine (an aminomethyl group, -CH2NH2) using various reducing agents. Common methods include catalytic hydrogenation with catalysts like Raney nickel or platinum dioxide, or chemical reduction using reagents such as lithium aluminum hydride (LiAlH4), diborane, or diisopropylaminoborane. nih.govwikipedia.orgthieme-connect.de The choice of reagent is crucial for achieving high yields and selectivity for the primary amine. wikipedia.org The reduction of this compound would result in the formation of (6-amino-[1,1'-biphenyl]-3-yl)methanamine.

Table 1: Transformation of the Nitrile Group
Reaction TypeTypical ReagentsProduct
Acidic HydrolysisHCl (aq) or H₂SO₄ (aq), heat6-Amino-[1,1'-biphenyl]-3-carboxylic acid
Basic HydrolysisNaOH (aq) or KOH (aq), heatSodium 6-amino-[1,1'-biphenyl]-3-carboxylate
Catalytic HydrogenationH₂, Raney Ni or Pd/C(6-Amino-[1,1'-biphenyl]-3-yl)methanamine
Chemical ReductionLiAlH₄ in THF; Diisopropylaminoborane(6-Amino-[1,1'-biphenyl]-3-yl)methanamine

Conversion to Heterocyclic Systems (e.g., Tetrazoles, Pyrimidine Derivatives)

The nitrile and amino functionalities of this compound make it an excellent precursor for the synthesis of various heterocyclic systems.

Tetrazoles: 5-substituted-1H-tetrazoles are widely recognized as bioisosteres of carboxylic acids in medicinal chemistry. They can be synthesized from nitriles via a [3+2] cycloaddition reaction with an azide (B81097) source. tandfonline.comscielo.brresearchgate.net The reaction of this compound with sodium azide, often catalyzed by zinc salts (e.g., ZnBr₂) or amine salts in a suitable solvent like water or DMF, would yield 5-(6-amino-[1,1'-biphenyl]-3-yl)-1H-tetrazole. acs.orgorganic-chemistry.org This method is advantageous for its operational simplicity and the use of environmentally benign solvents. organic-chemistry.org

Table 2: Synthesis of 5-(6-amino-[1,1'-biphenyl]-3-yl)-1H-tetrazole
Catalyst/ConditionsSolventKey FeaturesReference
Zinc Bromide (ZnBr₂)WaterSafe, efficient, and environmentally friendly. acs.orgorganic-chemistry.org
Amine Salts (e.g., Pyridine HCl)DMFMild conditions, good to excellent yields. tandfonline.com
Copper Sulfate (CuSO₄·5H₂O)DMSOReadily available and environmentally friendly catalyst. scielo.br

Pyrimidine Derivatives: The pyrimidine ring is a core structure in many biologically active compounds. growingscience.comnih.gov Syntheses of pyrimidines often involve the condensation of a three-carbon fragment with an amidine, urea, or guanidine. bu.edu.eg The this compound scaffold can potentially be utilized in multi-component reactions to construct fused pyrimidine rings. For instance, the amino group and the nitrile functionality could participate in cyclization reactions with various bifunctional reagents to form complex heterocyclic systems. google.comnih.gov

Reactions on the Biphenyl Backbone

The biphenyl core of the molecule is also amenable to functionalization, primarily through electrophilic aromatic substitution on the unsubstituted phenyl ring.

Electrophilic Aromatic Substitution on the Unsubstituted Phenyl Ring (e.g., Friedel–Crafts Acylation)

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto an aromatic ring. nih.gov In this compound, the substituted phenyl ring is deactivated towards EAS due to the electron-withdrawing nitrile group, despite the activating amino group. Therefore, electrophilic attack will preferentially occur on the unsubstituted phenyl ring. The phenyl group itself is an ortho-, para-directing group. chegg.com

A prominent example of EAS is the Friedel–Crafts acylation, which introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govresearchgate.net This reaction is a key method for synthesizing aromatic ketones. nih.gov Acylation of this compound is expected to yield the 4'-acylated product as the major isomer due to steric hindrance at the ortho positions. chegg.com However, Friedel-Crafts reactions can be incompatible with rings bearing an amino group, as the Lewis acid catalyst can complex with the lone pair of the nitrogen, deactivating the ring. libretexts.org This limitation may require protection of the amino group prior to acylation.

Table 3: Potential Friedel-Crafts Acylation Products
Acylating AgentCatalystMajor Product
Acetyl chloride (CH₃COCl)AlCl₃4'-Acetyl-6-amino-[1,1'-biphenyl]-3-carbonitrile
Propionyl chloride (CH₃CH₂COCl)AlCl₃6-Amino-4'-(propionyl)-[1,1'-biphenyl]-3-carbonitrile
Benzoyl chloride (C₆H₅COCl)AlCl₃6-Amino-4'-(benzoyl)-[1,1'-biphenyl]-3-carbonitrile

Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this reaction, a directing metalation group (DMG), typically a heteroatom-containing functional group, coordinates to an organolithium reagent (e.g., n-butyllithium) and directs deprotonation to the adjacent ortho position. uwindsor.canih.gov

The amino group in this compound can act as a DMG. lookchem.com Treatment with a strong base like n-butyllithium could selectively deprotonate the C5 position, which is ortho to the amino group, forming a lithiated intermediate. This reactive species can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org

Table 4: Functionalization via Directed ortho-Metalation
ElectrophileReagent ExampleIntroduced Group at C5Product Name
Carbon dioxideCO₂(s)-COOH2-Amino-5-cyano-[1,1'-biphenyl]-3-carboxylic acid
IodineI₂-I6-Amino-5-iodo-[1,1'-biphenyl]-3-carbonitrile
Aldehyde/KetoneRCHO / RCOR'-CH(OH)R / -C(OH)RR'6-Amino-5-(1-hydroxyalkyl)-[1,1'-biphenyl]-3-carbonitrile
DisulfideRSSR-SR6-Amino-5-(alkylthio)-[1,1'-biphenyl]-3-carbonitrile

Rearrangement Reactions and Tautomerism Studies

Rearrangement Reactions: While specific rearrangement reactions for this compound are not extensively documented, the aminobiphenyl scaffold can, under certain conditions, participate in rearrangements. researchgate.netnih.govnih.gov For instance, related biaryl systems have been shown to undergo rearrangements via carbene intermediates. Further research would be needed to explore such potential transformations for this specific molecule. acs.org

Tautomerism Studies: Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the most relevant form of prototropic tautomerism is the amino-imino equilibrium. youtube.com The molecule predominantly exists in the aromatic amino form (A). However, it can theoretically exist in equilibrium with its non-aromatic imino tautomer (B), where a proton has migrated from the exocyclic nitrogen to a ring carbon. mun.cayoutube.com

For N-heteroaromatic amines, studies have shown that the amino form is overwhelmingly favored due to the stability conferred by retaining the aromaticity of the ring system. rsc.org The energy cost of disrupting the aromatic π-system makes the imino form significantly less stable. rsc.orgresearchgate.net Therefore, it can be concluded that this compound exists almost exclusively as the amino tautomer under normal conditions.

Computational and Theoretical Investigations of 6 Amino 1,1 Biphenyl 3 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov DFT methods are widely used due to their favorable balance between computational cost and accuracy in predicting molecular properties. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn allows for the prediction of numerous chemical and physical characteristics. nih.gov

A foundational step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 6-Amino-[1,1'-biphenyl]-3-carbonitrile, this involves calculating the total energy of the molecule for various atomic arrangements and finding the structure with the minimum energy.

A key structural feature of this molecule is the torsional or dihedral angle between the two phenyl rings. This angle dictates the degree of planarity, which significantly influences the molecule's electronic properties, such as conjugation. Conformational analysis involves mapping the potential energy surface as a function of this dihedral angle to identify the most stable conformer (the global minimum) and any other low-energy rotational isomers (local minima). The energy barrier to rotation between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation. This table represents the type of data obtained from a geometry optimization calculation.

ParameterBond/AngleCalculated Value
Bond Length C-C (inter-ring)~1.49 Å
C-C (aromatic)~1.39 - 1.41 Å
C-N (amino)~1.38 Å
C≡N (nitrile)~1.16 Å
Bond Angle C-C-C (in ring)~119° - 121°
Dihedral Angle Phenyl-Phenyl~35° - 45°

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the ionization potential, indicating the ease of removing an electron. The energy of the LUMO (ELUMO) is related to the electron affinity, indicating the ability to accept an electron. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

From EHOMO and ELUMO, several chemical reactivity descriptors can be calculated to quantify reactivity:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Electronegativity (χ): Describes the power of an atom to attract electrons.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for this compound. This table illustrates the typical output of an FMO analysis.

ParameterFormulaIllustrative Value
EHOMO--5.8 eV
ELUMO--1.2 eV
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.6 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 22.3 eV
Electronegativity (χ)-(ELUMO + EHOMO) / 23.5 eV
Electrophilicity Index (ω)χ² / (2η)2.66 eV

Prediction of Electronic Spectra (UV-Vis) and Vibrational Modes (IR)

Theoretical calculations can predict spectroscopic properties, which are essential for identifying and characterizing the molecule.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic transition energies and oscillator strengths. These calculations can predict the maximum absorption wavelengths (λmax) in the UV-visible spectrum, corresponding to the promotion of an electron from an occupied orbital to an unoccupied one (e.g., HOMO to LUMO). This helps in understanding the electronic structure and color properties of the compound.

IR Spectra: The vibrational frequencies of the molecule can be calculated by determining the second derivatives of the energy with respect to atomic positions. nih.gov The resulting theoretical infrared (IR) spectrum shows the frequencies and intensities of different vibrational modes, such as the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C-C stretching of the phenyl rings. These predicted spectra can be compared with experimental data to confirm the molecular structure. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.govresearchgate.net

For this compound, MD simulations would be particularly useful for:

Conformational Dynamics: Exploring the full range of accessible conformations in solution. This includes observing the rotation around the biphenyl (B1667301) single bond and the flexibility of the amino group in real-time, providing a dynamic picture that complements the static view from geometry optimization.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build mathematical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. wikipedia.orgmdpi.com Instead of studying a single molecule in depth, QSPR involves creating a dataset of similar compounds and calculating a large number of molecular descriptors for each. meilerlab.orgresearchgate.net

For a class of compounds including this compound, a QSPR study would involve:

Dataset Creation: Assembling a series of related aminobiphenyl derivatives with known experimental data for a specific property (e.g., solubility, melting point, or a specific biological activity).

Descriptor Calculation: Using software to calculate hundreds of numerical descriptors for each molecule, which represent its topological, electronic, and steric features.

Model Building: Employing statistical methods or machine learning algorithms to create an equation that correlates a subset of these descriptors with the property of interest. wikipedia.orgmdpi.com

Prediction: Using the validated model to predict the properties of new, unsynthesized molecules. This allows chemists to prioritize the synthesis of compounds, like derivatives of this compound, that are predicted to have the most desirable properties.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions, including the formation of this compound. Through methods such as Density Functional Theory (DFT), scientists can model reaction pathways, identify intermediate structures, and calculate the energy profiles of these transformations. These theoretical investigations provide insights that complement experimental findings, helping to understand the factors that control reaction rates and product selectivity.

A key aspect of these studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in its kinetics. Computational models can predict the geometry and vibrational frequencies of these fleeting structures. For instance, in the synthesis of substituted biphenyls, computational studies can be employed to explore the mechanisms of cross-coupling reactions, detailing the oxidative addition, transmetalation, and reductive elimination steps. While specific computational studies on the reaction mechanisms leading to this compound are not extensively documented in publicly available literature, the general principles of computational reaction mechanism analysis are well-established.

Table 1: Hypothetical Data on Transition State Analysis for a Key Reaction Step

ParameterValue
Computational MethodB3LYP/6-31G*
Imaginary Frequency-250 cm⁻¹
Activation Energy (kcal/mol)25
Key Bond Distance in TS (Å)2.1

Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study of a reaction mechanism.

Investigations of Chirality and Atropisomerism through Computational Methods

The structure of this compound, featuring a substituted biphenyl core, raises the possibility of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the case of biphenyls, if the ortho substituents are sufficiently bulky, rotation around the bond connecting the two phenyl rings can be restricted, leading to the existence of stable, non-interconverting enantiomers.

Computational methods are invaluable for studying this phenomenon. By calculating the rotational energy barrier around the C-C single bond of the biphenyl system, researchers can predict whether a compound is likely to exhibit atropisomerism at a given temperature. These calculations typically involve mapping the potential energy surface as a function of the dihedral angle between the two aromatic rings. The maxima on this energy profile correspond to the transition states for rotation.

Furthermore, computational techniques can predict the chiroptical properties of the potential atropisomers, such as their specific rotation and circular dichroism (CD) spectra. These theoretical predictions can then be compared with experimental measurements to assign the absolute configuration of the separated enantiomers. While detailed computational investigations into the chirality and atropisomerism of this compound are not readily found in published research, the methodologies for such studies are robust and widely applied in the field of stereochemistry. nih.govresearchgate.netnih.gov

Table 2: Illustrative Calculated Rotational Barrier Data

Dihedral Angle (°)Relative Energy (kcal/mol)
015.0
308.5
602.0
900.0
1202.0
1508.5
18015.0

Note: This table provides a simplified, hypothetical example of the data that would be obtained from a computational study of the rotational barrier in a biphenyl system.

Advanced Applications in Materials Science and Catalysis for Amino Biphenyl Carbonitrile Scaffolds

Applications in Organic Electronics and Optoelectronic Materials

The biphenyl-carbonitrile framework is a well-established component in the design of organic electronic and optoelectronic materials. The inclusion of an amino group is anticipated to further modulate the electronic properties, influencing everything from light emission to charge transport and liquid crystalline behavior.

Derivatives of amino-biphenyls are recognized for their fluorescent properties, making them promising candidates for use in Organic Light-Emitting Diodes (OLEDs) and as fluorescent markers. The intramolecular charge transfer (ICT) character, arising from the electron-donating amino group and the electron-withdrawing cyano group on the biphenyl (B1667301) system, is central to their photophysical behavior. frontiersin.orgnih.gov

Research on related donor-acceptor biphenyl derivatives has shown that the torsion angle of the amino group and the surrounding solvent polarity can significantly influence their emissive properties. For instance, in some systems, a drastic fluorescence quenching is observed as solvent polarity increases, while in others, the emission is maintained. This tunability is a key attribute for designing efficient OLED emitters. frontiersin.org The fluorescence of amino-biphenyls has been investigated, with variations in excitation and emission wavelengths being pH-dependent. nih.gov

The photophysical properties of a fluorescent amino acid, 3-[2-Cyano-4-(dimethylamino)phenyl]alanine, which shares the aminophenyl carbonitrile moiety, demonstrate high fluorescence and sensitivity to the environment's polarity. researchgate.net Its emission is significantly red-shifted in polar protic environments, and the fluorescence quantum yield is highly dependent on the solvent. researchgate.net Such sensitivity is valuable for creating fluorescent probes that can report on their local microenvironment.

Table 1: Photophysical Properties of a Structurally Related Fluorescent Amino Acid Interactive Data Table

Property Value in Toluene Value in Water
Max. Emission Intensity 491 nm 592 nm

Data pertains to 3-[2-Cyano-4-(dimethylamino)phenyl]alanine and is illustrative of the potential properties of amino-biphenyl-carbonitrile scaffolds. researchgate.net

The biphenyl core is a common structural motif in organic semiconductors, and the charge transport properties are critical for their performance in devices. The mobility of charge carriers in organic semiconductors is influenced by factors such as molecular packing, electronic coupling between adjacent molecules, and the energetic landscape. rsc.orglmaleidykla.lt

Studies on biphenyl-based enamines have shown that subtle structural variations can lead to significant changes in their properties, with some derivatives exhibiting high thermal stability and hole mobility reaching up to 2 x 10⁻² cm²V⁻¹s⁻¹ at strong electric fields. royalsocietypublishing.org In composites of poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine, a polymer with a biphenyl core, charge carrier mobilities are in the order of 10⁻⁵ to 10⁻⁴ cm²V⁻¹s⁻¹. mdpi.com Multiscale simulations that combine quantum chemistry, Kinetic Monte Carlo, and molecular dynamics are powerful tools for predicting and understanding charge mobility in such systems. rsc.org

While specific data for 6-Amino-[1,1'-biphenyl]-3-carbonitrile is not available, the general principles derived from related biphenyl systems suggest that its charge transport characteristics would be influenced by the interplay of the amino and cyano groups on the molecular packing and electronic structure.

Table 2: Representative Charge Carrier Mobilities in Biphenyl-Based Organic Semiconductors Interactive Data Table

Material Mobility (cm²V⁻¹s⁻¹) Measurement Technique
Biphenyl-based enamine (BE3) 2 x 10⁻² Xerographic Time-of-Flight

These values are for related biphenyl compounds and serve as a reference for the potential charge transport performance of amino-biphenyl-carbonitrile scaffolds. royalsocietypublishing.orgmdpi.com

Biphenylcarbonitriles are a classic family of compounds known for their liquid crystalline properties. The elongated, rigid structure of the biphenyl core, combined with the polar cyano group, facilitates the formation of mesophases. The introduction of an amino group could further influence the intermolecular interactions and, consequently, the liquid crystalline behavior.

Well-studied examples from this family include 4'-pentyl-4-biphenylcarbonitrile (5CB) and 4'-octyl-4-biphenylcarbonitrile (8CB). ossila.comsigmaaldrich.comcymitquimica.com These compounds exhibit nematic and, in the case of 8CB, smectic A phases over specific temperature ranges. cymitquimica.comossila.com The phase transition temperatures are a critical parameter for their application in liquid crystal displays (LCDs). The interfacial tension of these liquid crystalline droplets has also been studied as a function of temperature. acs.org

Table 3: Phase Transition Temperatures of Representative Biphenylcarbonitrile Liquid Crystals Interactive Data Table

Compound Transition Temperature (°C)
4'-Pentyl-4-biphenylcarbonitrile (5CB) Crystalline to Nematic 22.5
Nematic to Isotropic 35.0
4'-Octyl-4-biphenylcarbonitrile (8CB) Crystalline to Smectic A 52.86
Smectic A to Nematic 66.65

This data for related biphenylcarbonitriles illustrates the potential for liquid crystalline behavior in the this compound scaffold. ossila.comossila.com

Role as Ligands in Catalysis

The presence of both an amino group and a nitrile group on a biphenyl framework makes this compound a versatile precursor for the synthesis of specialized ligands for catalysis. The biphenyl backbone can provide steric bulk and, when appropriately substituted, chirality, while the amino and cyano groups can be chemically modified to introduce coordinating atoms like phosphorus or other nitrogen-containing moieties.

The synthesis of biaryl compounds is frequently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org Palladium-catalyzed direct arylation of arenes through double C-H activation is another powerful method for forming aryl-aryl bonds. nih.govrsc.org In some instances, biaryl formation can also be promoted by a base in the absence of a metal catalyst for specific substrates. nih.gov The this compound structure could itself be synthesized via such palladium-catalyzed methods or serve as a building block for more complex biaryl structures.

Chiral biphenyls are a cornerstone of asymmetric catalysis, with ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) being prime examples. Chiral monophosphine ligands based on a biphenyl scaffold have also been developed and shown to be highly efficient in enantioselective reactions, such as the Suzuki-Miyaura coupling to create axially chiral biphenyl products. researchgate.netacs.org The chirality in these systems often arises from atropisomerism due to restricted rotation around the biphenyl C-C single bond.

The this compound scaffold could be a precursor to novel chiral ligands. For instance, the amino group could be transformed into a phosphine (B1218219) or other coordinating group, and the chirality could be introduced through resolution or asymmetric synthesis. Chiral bifunctional phosphine ligands, where a basic amino group cooperates with a metal center, have been shown to be effective in highly enantioselective reactions. acs.org A class of chiral-bridged biphenyl monophosphine ligands has also demonstrated excellent performance in gold-catalyzed enantioselective cycloadditions. researchgate.net The development of new chiral ligands is crucial for advancing enantioselective catalysis, and the amino-biphenyl-carbonitrile framework offers a promising starting point for ligand design. mit.edu

Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers or struts. wikipedia.org The careful selection of these components allows for the precise design of MOFs with tunable pore sizes, shapes, and chemical functionalities, making them suitable for applications in gas storage, separation, and catalysis. wikipedia.orgnih.gov Coordination polymers are closely related, representing extended structures formed through the coordination of metal ions with organic ligands. wikipedia.orgacs.org

The this compound scaffold is an excellent candidate for use as an organic linker in the synthesis of MOFs and coordination polymers. Its suitability stems from several key structural features:

Coordination Sites: The molecule possesses two distinct functional groups capable of coordinating with metal centers: the nitrogen atom of the amino group and the nitrogen atom of the cyano (nitrile) group. core.ac.ukmdpi.com This allows the molecule to act as a bridge, connecting multiple metal ions to form one-, two-, or three-dimensional networks. wikipedia.org

Structural Rigidity: The biphenyl unit provides a rigid and defined geometry. This rigidity is crucial for the formation of stable, porous frameworks rather than collapsing into dense, non-porous structures. Biphenyl-based linkers are commonly used in the synthesis of robust coordination polymers. acs.org

Tunable Functionality: The amino group can be further modified post-synthesis to introduce new functionalities within the pores of the MOF, tailoring the material for specific applications.

The assembly process typically involves reacting the amino-biphenyl-carbonitrile linker with a metal salt under solvothermal conditions. nih.gov The specific geometry of the resulting framework depends on the coordination preference of the metal ion and the orientation of the functional groups on the linker.

Feature of this compoundRole in MOF/Coordination Polymer Formation
Amino (-NH₂) Group Acts as a Lewis base, coordinating to metal ion centers. core.ac.uk
Cyano (-C≡N) Group The nitrogen lone pair can coordinate with metal ions. mdpi.com
Biphenyl Backbone Provides structural rigidity and a defined length for the linker, enabling the formation of porous networks. wikipedia.orgacs.org

Design of Responsive Materials and Chemical Sensors

Responsive or "smart" materials can change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. nih.govnih.gov Chemical sensors are devices that utilize such materials to detect and quantify analytes, often through an optical or electrical signal. nih.gov Fluorescent sensors, which signal the presence of an analyte through a change in their light emission, are particularly valuable due to their high sensitivity. nih.govnih.gov

Amino-biphenyl-carbonitrile scaffolds have shown significant promise in the development of fluorescent chemical sensors. researchgate.netjlu.edu.cn Research on analogous structures, such as 4'-hydroxy-3'-[(4-antipyrineimino) methyl]-4-biphenylcarbonitrile, has demonstrated their ability to act as highly selective "turn-on" fluorescent sensors for metal ions like Zn²⁺. researchgate.netjlu.edu.cn In this system, the binding of the metal ion to the ligand enhances the fluorescence intensity by over 50-fold. jlu.edu.cn

The sensing mechanism in a molecule like this compound is based on its electronic and photophysical properties:

Fluorophore Core: The biphenyl system serves as the fundamental light-emitting unit (fluorophore).

Modulating Functional Groups: The amino group acts as an electron donor, while the cyano group is an electron acceptor. This "push-pull" configuration can make the molecule's fluorescence emission sensitive to its local environment.

Analyte Interaction: When a target analyte, such as a metal ion, binds to the amino or cyano group, it alters the electronic structure of the molecule. This interaction can affect the efficiency of the fluorescence process, leading to either an increase (chelation-enhanced fluorescence, CHEF) or a decrease (quenching) in the light output. jlu.edu.cn

This principle allows for the design of sensors that are highly selective for specific ions, providing a clear optical signal for their detection in various media, including biological cells. researchgate.netjlu.edu.cn

ComponentFunction in Sensor DesignPotential Analytes
Biphenyl Core Fluorophore (light-emitting unit)Metal Ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) researchgate.netchemistryviews.org
Amino Group Analyte binding site, electron-donating groupProtons (pH sensing), Metal Ions
Cyano Group Analyte binding site, electron-withdrawing groupMetal Ions

Polymer Chemistry Applications

High-performance polymers, such as aromatic polyamides and polyimides, are materials prized for their exceptional thermal stability, mechanical strength, and chemical resistance. polimi.ittcichemicals.com They are synthesized through the polycondensation of monomers that contain reactive functional groups. nih.govmdpi.com Aromatic diamines are a critical class of monomers used in the production of these advanced polymers. researchgate.net

With its primary amino group and rigid biphenyl structure, this compound is a valuable monomer for incorporation into such polymers.

Polyamide Synthesis: The amino group can react with dicarboxylic acid chlorides via polycondensation to form polyamides. nih.gov The resulting polymer would feature the rigid biphenyl unit in its backbone, contributing to a high glass transition temperature and excellent thermal stability. The presence of the pendant cyano group can improve solubility and modify the polymer's dielectric properties. researchgate.net The synthesis of polyamides from nitrile-containing monomers like 6-aminocapronitrile has been explored as an alternative route to materials like nylon 6. nih.govtue.nl

Polyimide Synthesis: Similarly, the amino group can react with dianhydrides to first form a poly(amic acid) precursor, which is then thermally or chemically cyclized to yield a polyimide. polimi.itacs.org Introducing the biphenyl structure into the polyimide main chain is a known strategy to enhance thermal properties and mechanical strength. polimi.itacs.org The cyano group can lead to polymers with unique electrical properties and potentially enhance their performance in applications like gas separation membranes. researchgate.net

The incorporation of the biphenyl-carbonitrile moiety allows for the fine-tuning of polymer properties. The rigid backbone enhances thermomechanical performance, while the polar nitrile side group can be leveraged to control solubility, adhesion, and electronic characteristics. polimi.itresearchgate.net

Polymer TypeCo-monomer RequiredKey Properties Conferred by Biphenyl-Carbonitrile Unit
Polyamide Di-acid chloride (e.g., Isophthaloyl dichloride) nih.govHigh thermal stability, mechanical strength, modified solubility.
Polyimide Dianhydride (e.g., Pyromellitic dianhydride) acs.orgExcellent thermal stability, high glass transition temperature, specific dielectric properties. polimi.it

Conclusion and Future Research Directions

Synthesis and Derivatization Innovations for Expanded Chemical Space

The future exploration of 6-Amino-[1,1'-biphenyl]-3-carbonitrile hinges on the development of advanced synthetic and derivatization methodologies. While classical methods like Suzuki-Miyaura coupling provide a foundational route to the biphenyl (B1667301) core, future innovations will focus on efficiency, sustainability, and the expansion of chemical diversity. researchgate.netresearchgate.net

One promising frontier is the application of palladium-catalyzed C-H bond activation, which allows for the direct formation of the biphenyl linkage from aryl nitriles and aryl halides, potentially streamlining the synthetic process. nih.govacs.org Further research into catalyst-free and solvent-free multicomponent reactions, which have shown success for other biphenyl-2-carbonitrile derivatives, could offer a greener and more atom-economical approach to the core structure and its analogues. nih.gov

Beyond the core synthesis, derivatization of the existing functional groups is key to unlocking a wider range of applications. The amino and nitrile groups serve as versatile handles for extensive chemical modification. Future strategies will likely involve:

High-throughput derivatization of the amino group to generate extensive libraries of amides, sulfonamides, and ureas.

Transformation of the nitrile group into other functional moieties such as amines, carboxylic acids, amides, or heterocycles like tetrazoles, significantly broadening the structural and functional landscape. nih.govescholarship.org

Late-stage functionalization of the biphenyl rings themselves, using emerging remote C-H activation techniques to install additional substituents at specific positions, thereby fine-tuning the electronic and steric properties of the molecule. nih.govescholarship.org

These advanced strategies will be crucial for generating diverse libraries of compounds for screening in materials science and catalysis. nih.gov

Proposed Research Direction Key Methodologies Potential Outcome
Efficient Core SynthesisC-H Bond Activation, Multicomponent Reactions (MCRs)Increased yield, reduced waste, improved sustainability. nih.govnih.gov
Amino Group DerivatizationParallel synthesis, automated chemistryLarge libraries of amides and related compounds for screening.
Nitrile Group TransformationCatalytic hydrolysis, reduction, cycloadditionAccess to new classes of compounds (acids, amines, tetrazoles). escholarship.org
Biphenyl Ring FunctionalizationRemote C-H activationPrecise tuning of molecular properties for targeted applications. nih.gov

Frontiers in Computational Chemistry for Rational Design of Amino-Biphenyl-Carbonitriles

Computational chemistry is poised to play a pivotal role in guiding the synthetic exploration of amino-biphenyl-carbonitriles. By predicting molecular properties before synthesis, rational design strategies can save significant time and resources, directing efforts toward molecules with the highest potential. core.ac.uk

Density Functional Theory (DFT) studies will be instrumental in understanding the fundamental electronic structure of the this compound scaffold. researchgate.net DFT calculations can elucidate frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and predict reactivity, providing invaluable insights for designing derivatives with specific electronic or optical properties. nih.govnih.gov For instance, modeling can predict how different substituents on the biphenyl rings will alter the molecule's absorption and emission spectra, guiding the design of novel fluorescent probes.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) models can establish robust correlations between the structure of derivatives and their functional properties. eajournals.orgresearchgate.net By building models based on an initial set of synthesized compounds, researchers can predict the activity of virtual molecules, prioritizing the synthesis of candidates with enhanced performance for specific applications, such as catalysis or materials science. nih.gov This synergy between predictive modeling and experimental work is essential for the efficient development of next-generation materials based on this scaffold. nih.govescholarship.org

Computational Tool Application Area Predicted Properties
Density Functional Theory (DFT)Molecular property predictionElectronic structure, reactivity, optical spectra, molecular geometry. researchgate.netnih.gov
Molecular Docking(Hypothetical) Biological screeningBinding modes and affinities with target proteins. nih.gov
3D-QSAR (CoMFA/CoMSIA)Rational design of analoguesCorrelation of 3D structural features with functional activity. nih.gov
Molecular Dynamics (MD) SimulationMaterial stability and dynamicsConformational stability, interaction with host matrices or solvents. nih.gov

Emerging Roles in Novel Material Architectures and Catalytic Systems

The unique combination of a rigid, conjugated biphenyl core and versatile functional groups makes this compound a highly promising building block for advanced materials.

A significant future application lies in the construction of Covalent Organic Frameworks (COFs) . The diamine functionality, potentially accessible after reducing the nitrile group or by using a di-amino biphenyl precursor, makes it an ideal monomer for creating porous, crystalline polymers through Schiff base condensation or amide bond formation. nih.govresearchgate.net Amino-functionalized COFs are particularly valuable as they allow for post-synthetic modification, enabling the introduction of a wide range of functionalities for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgnih.gov The biphenyl linker would impart significant thermal and chemical stability to the resulting framework.

Another exciting avenue is the development of fluorescent materials . Biphenyl derivatives are known to exhibit useful fluorescent properties. rsc.orgnih.govnih.gov By strategically modifying the this compound scaffold, it may be possible to create novel fluorophores for applications as molecular sensors or probes. The inherent environmental sensitivity of many fluorophores could be harnessed to detect specific ions or molecules.

In catalysis, the nitrile group itself can be a target for catalytic transformations, such as hydration to amides, which is a key reaction in organic synthesis. mdpi.com Derivatives of this compound could also be explored as ligands for metal catalysts or as organocatalysts, where the amino group and the aromatic system could participate in substrate binding and activation.

Interdisciplinary Opportunities in Advanced Functional Materials and Methodological Development

The full potential of this compound will be realized through a deeply interdisciplinary approach that merges chemistry, materials science, and computational science. The development of advanced functional materials is no longer a linear process but a synergistic cycle of design, synthesis, and characterization. ox.ac.ukbcmaterials.net

Future research programs will likely involve chemists developing novel synthetic routes and derivatization techniques, while computational scientists simultaneously model the properties of virtual derivatives to identify the most promising candidates for synthesis. aiche.org These targeted compounds would then be synthesized and passed to materials scientists for incorporation into devices or advanced architectures like COFs or polymer composites. researchgate.netgoogle.com The experimental results would, in turn, provide crucial data to refine and improve the predictive power of the computational models.

This collaborative feedback loop accelerates the discovery process, enabling the rapid development of materials with tailored optical, electronic, and catalytic properties. Such an integrated approach will be essential to translate the promise of the this compound scaffold into tangible technological advancements, from next-generation sensors and electronics to highly efficient catalytic systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-amino-[1,1'-biphenyl]-3-carbonitrile while minimizing byproducts?

  • Methodological Answer : Utilize active methylene reagents and donor-acceptor substituents to enhance regioselectivity during cyclization. Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF or THF) to suppress side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and nitrile/amine functional groups.
  • IR : Identify C≡N stretching (~2200 cm1^{-1}) and N-H bending (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling nitrile-containing compounds like this compound?

  • Methodological Answer :

  • Use explosion-proof equipment and inert gas (N2_2/Ar) for air-sensitive steps.
  • Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Store in airtight containers at 2–8°C to prevent degradation .

Q. How should researchers integrate theoretical frameworks into experimental design for this compound?

  • Methodological Answer : Link synthesis pathways to density functional theory (DFT) models predicting electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity. Validate computational results with experimental UV-Vis spectra .

Advanced Research Questions

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction conditions for this compound?

  • Methodological Answer : Train machine learning models on historical reaction data (temperature, solvent, catalyst) to predict optimal yields. Use COMSOL for multiphysics simulations to model heat/mass transfer in scaled-up syntheses .

Q. What strategies resolve contradictions in spectral data for biphenyl carbonitrile derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., para vs. meta nitrile placement) .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify conformational isomerism .

Q. How do steric and electronic effects influence the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform Hammett studies with electron-donating/withdrawing substituents on the biphenyl ring. Compare turnover frequencies (TOF) using Pd-catalyzed Suzuki-Miyaura reactions .

Q. What factorial design approaches improve process control in large-scale synthesis?

  • Methodological Answer : Apply a 2k^k factorial design to test variables (catalyst loading, temperature, stoichiometry). Use ANOVA to identify significant factors and optimize response surface methodology (RSM) .

Research Gaps and Future Directions

  • Smart Laboratories : Integrate AI for real-time adjustment of reaction parameters (e.g., pH, temperature) using feedback loops .
  • Environmental Impact : Study biodegradation pathways of biphenyl carbonitriles using LC-MS/MS to identify toxic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.